3-benzyl-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one
Description
3-Benzyl-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one is a heterocyclic compound featuring a thiazolidin-4-one core fused with a pyrazole moiety. The structure includes a benzyl group at position 3 and a substituted pyrazole ring at position 2, bearing 4-chlorophenyl and phenyl groups.
Properties
IUPAC Name |
3-benzyl-2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3OS/c26-20-13-11-19(12-14-20)24-22(16-29(27-24)21-9-5-2-6-10-21)25-28(23(30)17-31-25)15-18-7-3-1-4-8-18/h1-14,16,25H,15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQIIBUFUNXTEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one typically involves the reaction of a thiazolidinone derivative with a pyrazole derivative. One common method is the cyclization reaction between a thioamide and a hydrazine derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-benzyl-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-benzyl-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to its antimicrobial or anticancer activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound is compared to analogs with variations in substituents, heterocyclic systems, and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison of Selected Analogs
Key Observations:
- Substituent Effects : The fluorinated analog () differs only in the halogen substituent (F vs. Cl), which may alter electronic properties and bioactivity .
- Core Modifications : replaces the thiazolidin-4-one with a thiazolo-benzimidazolone ring, significantly altering the electron density and steric profile .
- Synthetic Yields : Compounds in show moderate yields (57–60%), suggesting feasible synthetic routes for analogs .
Biological Activity
3-benzyl-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazolidinone ring fused with a pyrazole structure, which is known to enhance its pharmacological properties. Research indicates its potential applications in treating various diseases, including cancer and inflammatory conditions.
Chemical Structure and Properties
The compound can be described by the following structural formula:
IUPAC Name: 3-benzyl-2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (a model for T-cell leukemia). The structure-activity relationship (SAR) analysis indicates that the presence of the 4-chlorophenyl group is crucial for its cytotoxic activity, potentially through interactions with specific molecular targets such as DNA and proteins involved in cell cycle regulation .
Table 1: Anticancer Activity Data
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity, likely through the inhibition of cyclooxygenase (COX) enzymes. This mechanism is similar to non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a therapeutic agent for inflammatory diseases .
Table 2: Anti-inflammatory Activity
Antimicrobial Properties
In addition to anticancer and anti-inflammatory effects, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Table 3: Antimicrobial Activity
The biological activity of 3-benzyl-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one is attributed to its ability to interact with various biological targets. The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Additionally, its anti-inflammatory effects are mediated by the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory pathway .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer Models : In a study involving MCF7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis, supporting its potential as an anticancer agent .
- Inflammatory Disease Models : Animal models of arthritis showed that administration of this compound led to reduced inflammation and pain scores compared to control groups, indicating its therapeutic potential for inflammatory conditions .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-benzyl-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one?
A multi-step approach is typically used:
- Step 1 : Condensation of 4-chlorobenzaldehyde with a thioacetate derivative to form the pyrazole-thioquinazolinone intermediate .
- Step 2 : Hydrogenation or nucleophilic substitution to introduce the benzyl group at the thiazolidinone nitrogen.
- Key parameters : Catalysts (e.g., Pd/C for hydrogenation), solvents (polar aprotic like DMF), and temperature control (60–80°C) to minimize byproducts. Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques validate the compound’s structural integrity?
- NMR (1H/13C) : Assigns proton environments (e.g., benzyl CH2, pyrazole aromatic protons) and confirms substitution patterns.
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., π-π stacking in pyrazolone analogs ). For example, crystal structures of related pyrazole-thiazolidinones reveal planar conformations critical for bioactivity .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
Q. What preliminary biological screening assays are recommended for this compound?
- In vitro assays : Enzymatic inhibition (e.g., cyclooxygenase for anti-inflammatory potential) or cytotoxicity (MTT assay against cancer cell lines).
- Dose-response studies : IC50 calculations using nonlinear regression. Reference pyrazolone derivatives with known antibacterial/antitumor activity for benchmarking .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and observed binding affinities?
Q. What experimental strategies address conflicting bioactivity data across in vitro and in vivo models?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to explain reduced in vivo efficacy .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) to isolate SAR trends .
- Cross-species validation : Test in multiple animal models (e.g., murine vs. zebrafish) to account for metabolic differences.
Q. How can reaction conditions be optimized to improve synthetic yield while minimizing diastereomers?
- Design of Experiments (DOE) : Vary catalysts (e.g., Pd/C vs. Raney Ni), solvent polarity (DMF vs. THF), and temperature systematically.
- Byproduct analysis : Use LC-MS to identify impurities (e.g., over-reduced intermediates) and adjust stoichiometry of reducing agents .
- Chiral chromatography : Separate enantiomers if asymmetric synthesis is employed.
Q. What advanced topological analyses predict reactivity hotspots in this compound?
- AIM (Atoms in Molecules) theory : Use Multiwfn to analyze bond critical points (BCPs) and electron localization function (ELF) to identify reactive sites (e.g., thiazolidinone carbonyl for nucleophilic attacks) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O bonds) from crystallographic data to guide co-crystal engineering .
Methodological Considerations
- Data contradiction resolution : Cross-reference computational predictions (e.g., AutoDock binding scores ) with crystallographic data (e.g., hydrogen bond distances ).
- Stereochemical confirmation : Compare experimental CD spectra with DFT-simulated spectra for chiral centers .
- Biological assay design : Include positive controls (e.g., known pyrazolone-based inhibitors ) and replicate experiments to ensure statistical significance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
